molecular formula C12H21N3O2S B13650361 1-(3-Aminophenyl)-N-(2-(dimethylamino)ethyl)-N-methylmethanesulfonamide

1-(3-Aminophenyl)-N-(2-(dimethylamino)ethyl)-N-methylmethanesulfonamide

Cat. No.: B13650361
M. Wt: 271.38 g/mol
InChI Key: JPPYWAQWBXRQHG-UHFFFAOYSA-N
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Description

1-(3-Aminophenyl)-N-(2-(dimethylamino)ethyl)-N-methylmethanesulfonamide is a complex organic compound with a unique structure that includes an aminophenyl group, a dimethylaminoethyl group, and a methanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Aminophenyl)-N-(2-(dimethylamino)ethyl)-N-methylmethanesulfonamide typically involves multiple steps. One common method is the reaction of 3-nitroaniline with 2-(dimethylamino)ethyl chloride in the presence of a base to form the intermediate compound, which is then reduced to the corresponding amine. The final step involves the reaction of the amine with methanesulfonyl chloride to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-Aminophenyl)-N-(2-(dimethylamino)ethyl)-N-methylmethanesulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and sulfonamide groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as halides, amines, and alcohols under various conditions depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or hydroxyl derivatives, while reduction may produce amine derivatives. Substitution reactions can result in a variety of substituted products depending on the nucleophile used.

Scientific Research Applications

1-(3-Aminophenyl)-N-(2-(dimethylamino)ethyl)-N-methylmethanesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Aminophenyl)-N-(2-(dimethylamino)ethyl)-N-methylmethanesulfonamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context of its use, such as its role in biochemical assays or therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Aminophenyl)-3-[2-(dimethylamino)ethyl]urea
  • 1-(3-Aminophenyl)-3-[2-(dimethylamino)ethyl]-5-hydroxyimidazolidine-2,4-dione
  • 1-(3-Aminophenyl)ethanone

Uniqueness

1-(3-Aminophenyl)-N-(2-(dimethylamino)ethyl)-N-methylmethanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and interaction with biological targets, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C12H21N3O2S

Molecular Weight

271.38 g/mol

IUPAC Name

1-(3-aminophenyl)-N-[2-(dimethylamino)ethyl]-N-methylmethanesulfonamide

InChI

InChI=1S/C12H21N3O2S/c1-14(2)7-8-15(3)18(16,17)10-11-5-4-6-12(13)9-11/h4-6,9H,7-8,10,13H2,1-3H3

InChI Key

JPPYWAQWBXRQHG-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCN(C)S(=O)(=O)CC1=CC(=CC=C1)N

Origin of Product

United States

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